molecular formula C15H27BrO2 B1604203 10-Undecenyl 2-bromoisobutyrate CAS No. 255727-66-3

10-Undecenyl 2-bromoisobutyrate

Cat. No.: B1604203
CAS No.: 255727-66-3
M. Wt: 319.28 g/mol
InChI Key: RHLOSBPISIVGMQ-UHFFFAOYSA-N
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Description

10-Undecenyl 2-bromoisobutyrate is a chemical compound with the molecular formula C15H27BrO2 and a molecular weight of 319.28 g/mol . It is commonly used in scientific experiments, particularly in polymer chemistry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(Br)C(OCCCCCCCCCC=C)=O . This indicates that the molecule consists of a bromoisobutyrate group attached to an undecenyl chain.


Chemical Reactions Analysis

This compound is used as an initiator in Atom Transfer Radical Polymerization (ATRP), a method used for the synthesis of functional polymers . The exact chemical reactions involving this compound are not detailed in the available resources.


Physical and Chemical Properties Analysis

This compound has a density of 1.080 g/mL at 25 °C . Its boiling point is predicted to be 336.6±15.0 °C . The compound is also characterized by a refractive index of n20/D 1.450 .

Scientific Research Applications

Synthesis of Functional Polyesters

10-Undecenoic acid, derived from ricin oil, has been used to synthesize functional polyesters with a variety of functional groups including bromoisobutyrate. This process, facilitated by tetramethyl guanidine (TMG) at room temperature, results in high molecular weight polyesters suitable for various applications (Li, Wang, Ma, Bai, & Bai, 2014).

Polymerized Surfactant Vesicles

Research has demonstrated the synthesis of bromoisobutyrate-containing surfactants, which can form polymerized vesicles. These vesicles, more stable and less permeable than their unpolymerized counterparts, have potential applications in various fields including drug delivery systems (Tundo, Kippenberger, Klahn, Nelson, Jao, & Fendler, 1982).

Copolymerization in Propene

Studies on the copolymerization of propene with polar comonomers have utilized 10-undecenyl 2-bromoisobutyrate. This process led to the creation of copolymers with unique thermal properties and applications in materials science (Schulze, Pospiech, Komber, Häussler, Voigt, & Dr. Eschner, 2008).

Cross-Linking in Polyhydroxyalkanoate Scaffolds

An unsaturated copolyester, synthesized from engineered Escherichia coli, was cross-linked using thiol-ene click chemistry involving this compound. This led to significant improvements in tensile strength, suggesting potential applications in tissue engineering (Levine, Sparano, Twigg, Numata, & Nomura, 2015).

Surface-Initiated ATRP from Stainless Steel

The use of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid as an ATRP initiator for the grafting of polymer brushes on stainless steel surfaces highlights the utility of bromoisobutyrate derivatives in surface chemistry applications. This method has potential applications in creating functionalized surfaces (Minet, Delhalle, Hevesi, & Mekhalif, 2009).

Safety and Hazards

The safety data sheet for 10-Undecenyl 2-bromoisobutyrate indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Long-term exposure may cause lasting harmful effects to aquatic life .

Future Directions

While specific future directions for the research and application of 10-Undecenyl 2-bromoisobutyrate are not mentioned in the available resources, its use as an initiator in ATRP suggests potential applications in the synthesis of functional polymers .

Mechanism of Action

Target of Action

10-Undecenyl 2-bromoisobutyrate is primarily used as an initiator in the synthesis of functional polymers

Mode of Action

As an initiator in Atom Transfer Radical Polymerization (ATRP), this compound likely interacts with a transition metal catalyst to generate a radical species. This radical can then react with a monomer to start the polymerization process

Biochemical Pathways

Instead, it plays a crucial role in the chemical pathway of ATRP, facilitating the formation of complex polymer structures .

Result of Action

The primary result of this compound’s action is the formation of polymers via ATRP . The specific molecular and cellular effects would depend on the nature of the polymer being synthesized and its subsequent applications.

Action Environment

The action of this compound is likely influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst. These factors can affect the efficiency of the ATRP process and the properties of the resulting polymer .

Biochemical Analysis

Biochemical Properties

As an ATRP initiator, it likely interacts with various monomers to initiate the polymerization process . The nature of these interactions would depend on the specific monomers used and the conditions of the reaction.

Molecular Mechanism

In the context of ATRP, 10-Undecenyl 2-bromoisobutyrate likely acts by reacting with a transition metal complex to form a dormant species. This species can react with a monomer to add it to the growing polymer chain .

Temporal Effects in Laboratory Settings

As an ATRP initiator, it is likely stable under the conditions typically used for these reactions .

Properties

IUPAC Name

undec-10-enyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLOSBPISIVGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630672
Record name Undec-10-en-1-yl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255727-66-3
Record name Undec-10-en-1-yl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255727-66-3
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Synthesis routes and methods I

Procedure details

To a solution of 4.257 g (25 mmol) of ω-undecylenyl alcohol in 25 mL of dry tetrahydrofuran was added 2.1 mL of pyridine (26.5 mmol) followed by dropwise addition of 3.10 mL of 2-bromoisobutyryl bromide (25 mmol) over 5 min. The mixture was stirred at room temperature overnight and then diluted with hexane (50 mL) and washed with 2 N HCl and twice with water. The organic phase was dried over sodium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure, and the colorless oily residue was purified by flash column chromatography (hexane/ethyl acetate 25/1 v/v) to give 7.34 g (92%) of the ester as a colorless oil.
Quantity
4.257 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A similar synthetic scheme was conducted as followed.x To a solution of 4.257 g (25 mmol) of co-undecylenyl alcohol in 25 mL of dry tetrahydrofuran was added 2.1 mL of pyridine (26.5 mmol) by dropwise addition of 3.10 mL of 2-bromoisobutyryl bromide (25 mmol). The mixture was stirred at ambient temperature for 8 hours. The remaining THF was removed under reduced pressure followed by dilution with hexane (50 mL). The mixture was washed with 2 M HCl solution and twice with water (50 ml). The organic phase was dried over sodium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure yielding a colorless oil (89%). 1H NMR (500 MHz, CDCl3) δ: 1.22-1.45 (br m, 12H); 1.62-1.75 (m, 2H); 1.94 (s 6H); 2.05 (q, 2H, J) 6 Hz); 4.17 (t, 2H, J=9 Hz); 4.9-5.05 (m, 2H); 5.72-5.9 (m, 1H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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